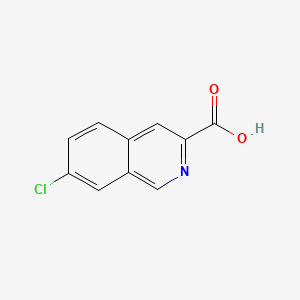

7-Chloroisoquinoline-3-carboxylic acid

Overview

Description

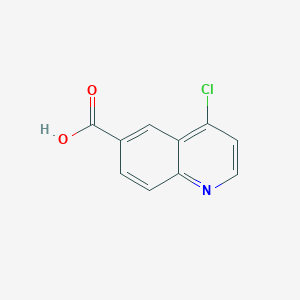

7-Chloroisoquinoline-3-carboxylic acid is a synthetic organic compound . It has the empirical formula C10H6ClNO2 and a molecular weight of 207.61 .

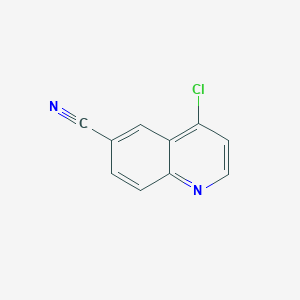

Molecular Structure Analysis

The molecular structure of 7-Chloroisoquinoline-3-carboxylic acid consists of a chloroisoquinoline core with a carboxylic acid group attached at the 3-position . The InChI code for this compound is 1S/C10H6ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) .Physical And Chemical Properties Analysis

7-Chloroisoquinoline-3-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 207.62 and is stored at room temperature .Scientific Research Applications

Photodegradation of Herbicides

7-Chloroisoquinoline-3-carboxylic acid has been studied in the context of photodegradation of herbicides. Pinna and Pusino (2012) investigated its photodegradation in aqueous solutions under various irradiation wavelengths, highlighting its potential environmental implications (Pinna & Pusino, 2012).

Antimicrobial Activity

The compound's derivatives have been synthesized and evaluated for their antimicrobial activity. Bhatt and Agrawal (2010) synthesized derivatives through microwave-irradiated methods, finding them effective against a broad spectrum of microorganisms (Bhatt & Agrawal, 2010).

Antioxidative or Prooxidative Effects

Liu et al. (2002) studied the antioxidative and prooxidative effects of 7-Chloro-4-hydroxyquinoline derivatives, which can be synthesized from 7-Chloroisoquinoline-3-carboxylic acid, on erythrocyte hemolysis. This study provided insights into the compound's potential in medicinal chemistry (Liu, Han, Lin, & Luo, 2002).

Reaction with Isoquinoline Derivatives

Donati, Hung, and Prager (1990) explored the reaction of phthalide-3-carboxylic acid with isoquinoline derivatives, including 7-chloroisoquinoline, revealing aspects of its chemical reactivity and potential for synthesis of novel compounds (Donati, Hung, & Prager, 1990).

Synthesis and Antibacterial Properties

Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives starting from a compound similar to 7-Chloroisoquinoline-3-carboxylic acid, demonstrating their significant antibacterial properties (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 7-Chloroisoquinoline-3-carboxylic acid are not mentioned in the search results, it’s worth noting that the compound has potential applications in various fields of research and industry . Further studies could explore its antibacterial properties and potential as an HIV-1 integrase inhibitor .

properties

IUPAC Name |

7-chloroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXONRGTPXMCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591224 | |

| Record name | 7-Chloroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroisoquinoline-3-carboxylic acid | |

CAS RN |

234098-55-6 | |

| Record name | 7-Chloroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Methyl-1-(piperidin-1-ylcarbonyl)butyl]amine](/img/structure/B1369518.png)